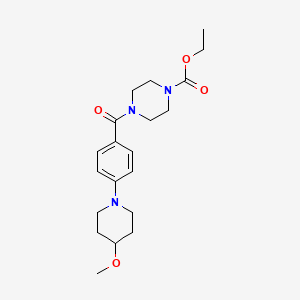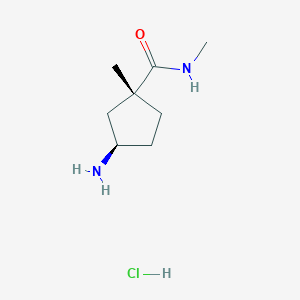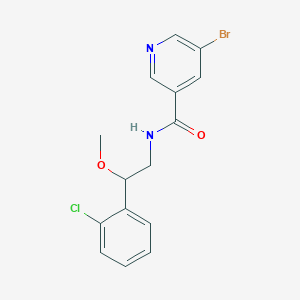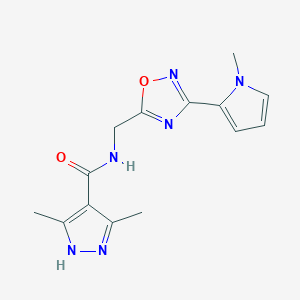
Ethyl 4-(4-(4-methoxypiperidin-1-yl)benzoyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(4-(4-methoxypiperidin-1-yl)benzoyl)piperazine-1-carboxylate, also known as EMBP, is a synthetic compound that has been widely used in scientific research. EMBP is a piperazine derivative that has shown promising results in various studies, including its potential as a therapeutic agent for various diseases. In
Aplicaciones Científicas De Investigación
Alkoxycarbonylpiperidines as N-nucleophiles in Palladium-catalyzed Aminocarbonylation
Piperidines with ester functionality have been utilized as N-nucleophiles in palladium-catalyzed aminocarbonylation, showing the potential of such compounds in synthetic chemistry for the formation of carboxamides and ketocarboxamides under varying conditions. This demonstrates the chemical versatility and reactivity of alkoxycarbonylpiperidine derivatives in creating complex molecules under mild to high-pressure conditions (Takács et al., 2014).
Crystal Structure Analysis
The crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, a product of a reaction involving ethyl 1-piperazinecarboxylate, revealed insights into the molecular conformation and the arrangement of piperazine rings in solid-state. This study aids in understanding the structural characteristics of similar ethyl piperazine derivatives (Faizi et al., 2016).
Antimicrobial Activities of Novel Derivatives
Research into the antimicrobial properties of novel 1,2,4-triazole derivatives, synthesized from various ester ethoxycarbonylhydrazones, indicates the potential of ethyl piperazine derivatives in developing new antimicrobial agents. These compounds exhibit good to moderate activities against several microorganisms, showcasing the therapeutic potential of chemical modifications on the ethyl piperazine backbone (Bektaş et al., 2010).
Synthesis and Biological Screening for Tuberculosis
A series of molecules designed by molecular hybridization involving ethyl piperazine derivatives were screened for their activity against Mycobacterium tuberculosis. The study highlights the application of ethyl piperazine derivatives in the design of new compounds for the treatment of tuberculosis, with some showing promising inhibitory properties (Reddy et al., 2014).
Development of Selective Dopamine Transporter Ligands
The replacement of certain atoms in dopamine transporter-specific ligands with a nitrogen atom led to the development of new, potent, and selective compounds for the dopamine transporter. This study underscores the utility of ethyl piperazine derivatives in neuropharmacology, especially in the context of developing treatments for disorders such as cocaine dependence (Dutta et al., 1998).
Propiedades
IUPAC Name |
ethyl 4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O4/c1-3-27-20(25)23-14-12-22(13-15-23)19(24)16-4-6-17(7-5-16)21-10-8-18(26-2)9-11-21/h4-7,18H,3,8-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPAEPJVSXSKLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)N3CCC(CC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,2-Trifluoro-1-[4-(3-hydroxyazetidin-3-yl)piperidin-1-yl]ethanone;hydrochloride](/img/structure/B2829641.png)
![2-Methyl-5-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2829642.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2829644.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2829646.png)


![N-(3-chlorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/no-structure.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2829655.png)

![ethyl 3-cyano-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2829657.png)

